Cyclohexanecarboperoxoic acid, 1,1,3,3-tetramethylbutyl ester
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Overview
Description
Cyclohexanecarboperoxoic acid, 1,1,3,3-tetramethylbutyl ester is an organic compound with a unique structure that includes a cyclohexane ring and a peroxycarboxylic acid ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanecarboperoxoic acid, 1,1,3,3-tetramethylbutyl ester typically involves the reaction of cyclohexanecarboxylic acid with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often include a controlled temperature and pH to ensure the formation of the peroxycarboxylic acid ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboperoxoic acid, 1,1,3,3-tetramethylbutyl ester undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, converting other compounds into their oxidized forms.
Reduction: Under specific conditions, it can be reduced to cyclohexanecarboxylic acid.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, organic peroxides, and acid catalysts.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxidized organic compounds.
Reduction: Cyclohexanecarboxylic acid.
Substitution: Various substituted esters and alcohols.
Scientific Research Applications
Cyclohexanecarboperoxoic acid, 1,1,3,3-tetramethylbutyl ester has several scientific research applications:
Chemistry: Used as an oxidizing agent in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclohexanecarboperoxoic acid, 1,1,3,3-tetramethylbutyl ester involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxycarboxylic acid group. These ROS can interact with various molecular targets, leading to oxidative stress and potential antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: A precursor in the synthesis of the ester.
Cyclohexaneperoxycarboxylic acid: A related peroxycarboxylic acid with similar oxidizing properties.
Cyclohexane-1,3-dione derivatives:
Properties
CAS No. |
55446-21-4 |
---|---|
Molecular Formula |
C15H28O3 |
Molecular Weight |
256.38 g/mol |
IUPAC Name |
2,4,4-trimethylpentan-2-yl cyclohexanecarboperoxoate |
InChI |
InChI=1S/C15H28O3/c1-14(2,3)11-15(4,5)18-17-13(16)12-9-7-6-8-10-12/h12H,6-11H2,1-5H3 |
InChI Key |
LFXXYNMRCVBMSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)OOC(=O)C1CCCCC1 |
Origin of Product |
United States |
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